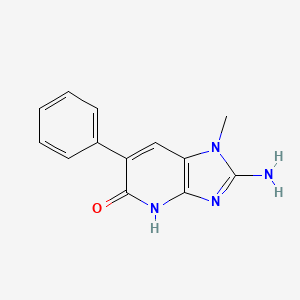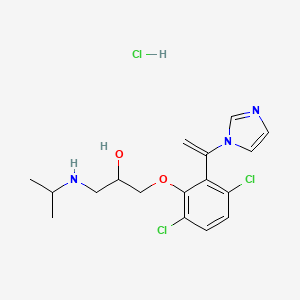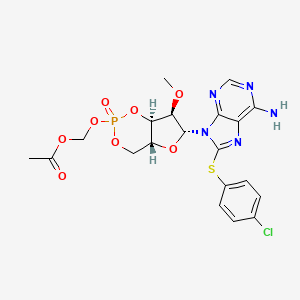
Galicaftor
Übersicht
Beschreibung
Galicaftor (also known as ABBV-2222 or GLPG2222) is a potent corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and is being developed for the treatment of Cystic Fibrosis (CF) .
Molecular Structure Analysis
This compound has a molecular formula of C28H21F4NO7 . Its structure includes a variety of functional groups, including a benzodioxole, a cyclopropane, and a chromen .Physical And Chemical Properties Analysis
This compound has a molecular weight of 559.46 and is a solid at room temperature . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Verbesserung der Mukoviszidose-Behandlung
Galicaftor wird hauptsächlich für sein Potenzial untersucht, die Behandlung von Mukoviszidose (CF) zu verbessern, einer genetischen Erkrankung, die durch die Ansammlung von dickem Schleim in den Lungen und anderen Organen gekennzeichnet ist {svg_1}. Als CFTR-Modulator zielt this compound darauf ab, die Funktion des defekten CFTR-Proteins zu korrigieren, das durch Mutationen im CF-Gen verursacht wird. Klinische Studien haben die Wirksamkeit von this compound in Kombination mit anderen Modulatoren wie Navocaftor und ABBV-119 untersucht und vielversprechende Ergebnisse gezeigt, was die Lungenfunktion verbessert und den Schweißchloridgehalt senkt, was auf eine verbesserte CFTR-Proteinaktivität hinweist {svg_2}.
Präzisionsmedizinische Ansätze
Die Entwicklung von this compound stellt einen Wandel hin zur Präzisionsmedizin bei der Behandlung von CF dar. Durch die gezielte Behandlung spezifischer Mutationen innerhalb des CFTR-Gens bietet this compound eine personalisierte Behandlungsoption, die potenziell zu besseren Ergebnissen und weniger Nebenwirkungen führen könnte als traditionelle Einheitslösungen {svg_3}.
Kombinationstherapie-Studien
Die Rolle von this compound in Kombinationstherapien ist ein bedeutendes Forschungsgebiet. Studien haben die Sicherheit und Wirksamkeit von this compound in Verbindung mit anderen CFTR-Modulatoren untersucht. Diese Kombinationstherapien sollen einen synergistischen Effekt erzielen und die Gesamtfunktion des CFTR-Proteins verbessern {svg_4}.
Pharmakokinetische Forschung
Es wurden pharmakokinetische Untersuchungen zu this compound durchgeführt, um zu verstehen, wie das Medikament im Körper aufgenommen, verteilt, metabolisiert und ausgeschieden wird. Solche Studien sind entscheidend, um die optimale Dosierung zu bestimmen und die Wechselwirkung des Medikaments mit Nahrung und anderen Medikamenten zu verstehen {svg_5}.
Anwendungen in der genetischen Forschung
Die Auswirkungen von this compound auf die genetische Forschung gehen über die Behandlung von CF hinaus. Seine Fähigkeit, die Funktion des CFTR-Proteins zu modulieren, eröffnet Wege, um die zugrunde liegenden Mechanismen von CF und anderen verwandten genetischen Erkrankungen zu untersuchen. Dies kann zur Entdeckung neuer therapeutischer Ziele und zur Entwicklung neuartiger Behandlungen führen {svg_6}.
Entwicklung von Prüfpräparaten
This compound ist Teil einer neuen Welle von Prüfpräparaten, die zur Behandlung von CF entwickelt werden. Der Weg des Medikaments von der Entdeckung bis zu den klinischen Studien veranschaulicht den Prozess der Medikamentenentwicklung und liefert Einblicke in die Herausforderungen und Chancen bei der Markteinführung neuer Therapien {svg_7}.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Galicaftor is currently in Phase 2 of clinical trials . The main objective of these studies is to assess the safety and effectiveness of the combination therapy of this compound with other drugs in adult participants with CF who are homozygous or heterozygous for the F508del mutation . The development of novel CFTR modulators, including this compound, is a promising direction for the treatment of CF .
Eigenschaften
IUPAC Name |
4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDYQHXNAQHIKH-TZIWHRDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@@H]4C[C@@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F4NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1918143-53-9 | |
| Record name | Galicaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1918143539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galicaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GALICAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0IIT8QSQS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Galicaftor interact with its target, the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and what are the downstream effects of this interaction?
A: this compound is classified as a CFTR corrector, indicating its role in improving the function of the flawed CFTR protein. While its precise binding sites and mechanism of action are still being researched, studies employing a vast library of structurally similar corrector drugs, including this compound, suggest a potential binding site within the nucleotide binding domain 1 (NBD1) of the F508del-CFTR protein. [] This mutation-induced binding site demonstrates a strong affinity for corrector drugs like this compound. [] Binding at this site is believed to improve the processing and trafficking of F508del-CFTR to the cell surface, ultimately enhancing chloride ion transport across the cell membrane, a function compromised in cystic fibrosis. []
Q2: Can you elaborate on the computational chemistry and modeling studies conducted on this compound, and how do these studies contribute to our understanding of its interaction with CFTR?
A: The research highlights the use of ensemble docking studies, a computational chemistry approach, to investigate the potential binding sites of this compound and related corrector drugs on both wild-type and F508del-CFTR proteins. [] These simulations utilize a library of structurally similar compounds, including this compound, to predict favorable binding sites based on molecular interactions and energy calculations. [] By comparing the binding profiles of these drugs, researchers can glean insights into the structural basis of their activity and identify potential target sites for drug design. [] These computational models serve as valuable tools for understanding the molecular interactions between this compound and CFTR, ultimately guiding the development of more effective CFTR modulators.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)






